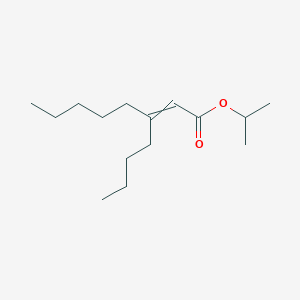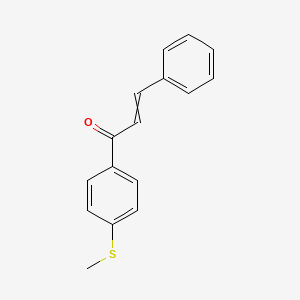
(3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to form micelles and interact with biological membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate typically involves the reaction of decyl mercaptan with epichlorohydrin to form (3-(Decylthio)-2-hydroxypropyl)chloride. This intermediate is then reacted with trimethylamine to yield (3-(Decylthio)-2-hydroxypropyl)trimethylammonium chloride. Finally, the chloride salt is converted to the p-toluenesulphonate salt by reacting with p-toluenesulphonic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alcohols, acids, or alkyl halides in the presence of catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Esters, ethers.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
(3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst and surfactant in various organic synthesis reactions.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It can form micelles and interact with lipid bilayers, altering membrane permeability and fluidity. This interaction can affect various molecular targets and pathways, including ion channels and membrane-bound enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexadecyltrimethylammonium p-toluenesulfonate
- Cetyltrimethylammonium bromide
- Cetyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, (3-(Decylthio)-2-hydroxypropyl)trimethylammonium p-toluenesulphonate has a unique combination of a decylthio group and a hydroxyl group, which enhances its surfactant properties and makes it particularly effective in specific applications such as micelle formation and membrane interaction .
Eigenschaften
CAS-Nummer |
3663-99-8 |
|---|---|
Molekularformel |
C23H43NO4S2 |
Molekulargewicht |
461.7 g/mol |
IUPAC-Name |
(3-decylsulfanyl-2-hydroxypropyl)-trimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H36NOS.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-19-15-16(18)14-17(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h16,18H,5-15H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
KZNJUWRBNCQTPW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCSCC(C[N+](C)(C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


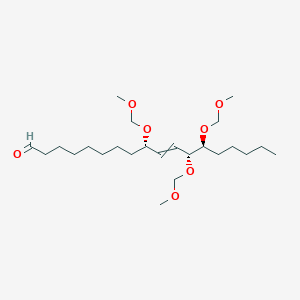
![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
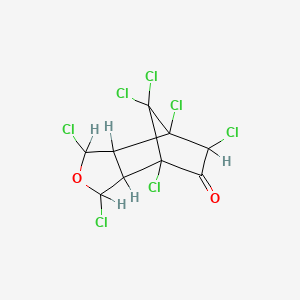
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
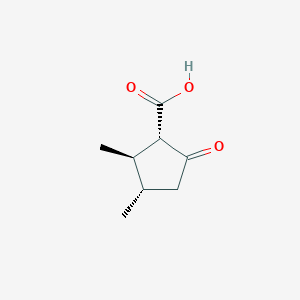
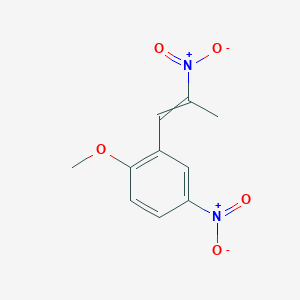
![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)
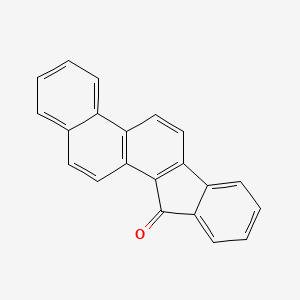
![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)
